azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Description
Azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid is a structurally complex molecule with a molecular weight of 424.533 g/mol (calculated from and confirmed in ). Its core structure includes:
- A hexahydronaphthalene ring substituted with methyl groups at positions 2 and 5.
- A 2,2-dimethylbutanoyloxy ester at position 8 of the hexahydronaphthalene moiety.
- A heptanoic acid backbone with hydroxyl groups at positions 3 and 5.
- An azane (NH₃) counterion, likely stabilizing the carboxylic acid group via salt formation.
Properties
Molecular Formula |
C25H43NO6 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3 |
InChI Key |
FFPDWNBTEIXJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methodological Considerations for Comparison
- QSAR Models (): Predict bioactivity by comparing the target compound to a training set of molecules with known activities.
- Molecular Dynamics (): Simulate interactions with protein targets (e.g., HMG-CoA reductase) to infer mechanism of action.
- Activity Cliffs (): Identify critical substituents (e.g., the dimethylbutanoyloxy group) that disproportionately affect potency.
Biological Activity
Azane; 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a hexahydronaphthalene moiety and multiple functional groups including hydroxyl groups and an ester linkage. These structural characteristics contribute to its reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 434.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H40O6 |
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | [(1S,3R,7R,8R,8aS)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
The biological activity of azane; 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid is primarily attributed to its interaction with various biological targets. The presence of hydroxyl groups enhances solubility in biological systems and facilitates interactions with biomolecules such as proteins and enzymes. These interactions can modulate biochemical pathways associated with inflammation and oxidative stress.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammatory responses in various cellular models.
- Antioxidant Activity : The multiple hydroxyl groups present in the structure may contribute to scavenging free radicals and reducing oxidative stress.
- Anticancer Potential : Studies suggest that compounds with naphthalene moieties can inhibit cancer cell proliferation through various mechanisms including apoptosis induction.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of similar compounds on human macrophages. Results indicated a significant reduction in pro-inflammatory cytokine production when treated with azane derivatives.
Study 2: Antioxidant Activity Assay
In vitro assays demonstrated that azane; 7-[8-(2,2-dimethylbutanoyloxy)-...] exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests its potential for therapeutic applications in oxidative stress-related diseases.
Study 3: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer effects of naphthalene derivatives on breast cancer cell lines. The study showed that treatment with azane compounds led to a dose-dependent decrease in cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
